molecular formula C10H11NO4 B12446525 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid CAS No. 682803-97-0

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid

Cat. No.: B12446525
CAS No.: 682803-97-0
M. Wt: 209.20 g/mol
InChI Key: XMVRXXWKBKVCPO-UHFFFAOYSA-N
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Description

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid is a chemical compound with the molecular formula C10H11NO4 It is characterized by the presence of an amino group attached to a benzo[1,3]dioxole ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzo[1,3]dioxole ring is performed using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

    Attachment of the Propionic Acid Moiety: This step involves the reaction of the amino-substituted benzo[1,3]dioxole with acrylonitrile, followed by hydrolysis to yield the propionic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives of this compound.

Scientific Research Applications

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid involves its interaction with specific molecular targets and pathways. The amino group and the benzo[1,3]dioxole ring play crucial roles in its binding to target proteins and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-benzo[1,3]dioxol-5-YL-propionic acid
  • 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
  • 3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid

Uniqueness

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

682803-97-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid

InChI

InChI=1S/C10H11NO4/c11-7(4-9(12)13)6-2-1-3-8-10(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)

InChI Key

XMVRXXWKBKVCPO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(CC(=O)O)N

Origin of Product

United States

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